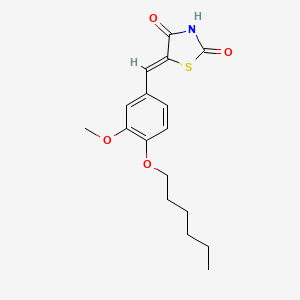
(Z)-5-(4-(hexyloxy)-3-methoxybenzylidene)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(4-(hexyloxy)-3-methoxybenzylidene)thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidine-2,4-dione class. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and antidiabetic properties . The unique structure of this compound, featuring a benzylidene group substituted with hexyloxy and methoxy groups, contributes to its distinct chemical and biological characteristics.
Preparation Methods
The synthesis of (Z)-5-(4-(hexyloxy)-3-methoxybenzylidene)thiazolidine-2,4-dione typically involves the condensation of 4-(hexyloxy)-3-methoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
(Z)-5-(4-(hexyloxy)-3-methoxybenzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Z)-5-(4-(hexyloxy)-3-methoxybenzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H21NO4S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H21NO4S/c1-3-4-5-6-9-22-13-8-7-12(10-14(13)21-2)11-15-16(19)18-17(20)23-15/h7-8,10-11H,3-6,9H2,1-2H3,(H,18,19,20)/b15-11- |
InChI Key |
IYHBLOSJUWYRMQ-PTNGSMBKSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)S2)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


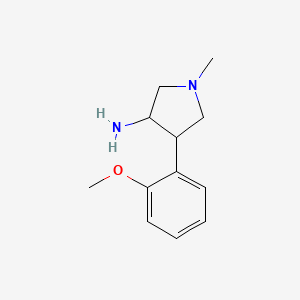
![1-(2-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14867930.png)

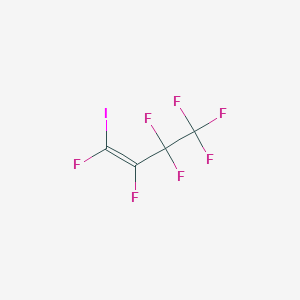
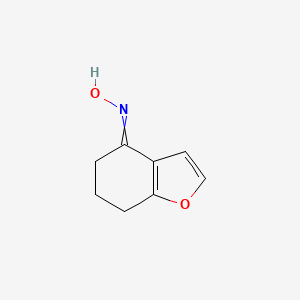
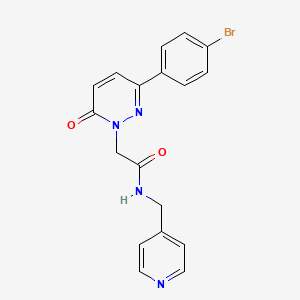
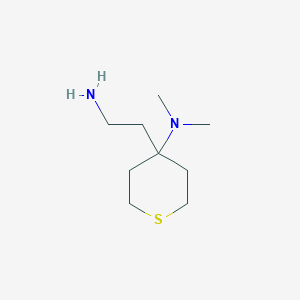
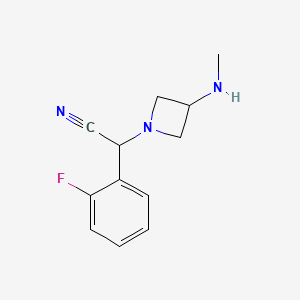
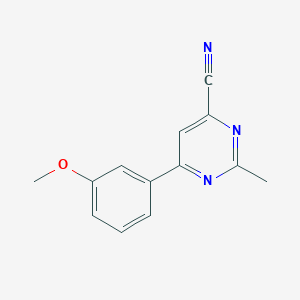
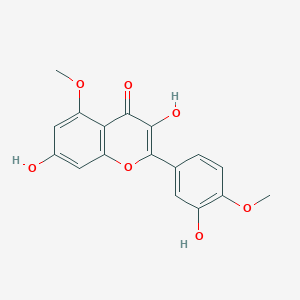
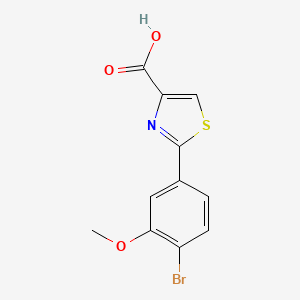
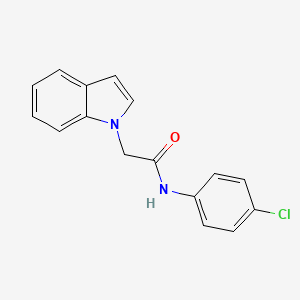

![1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole](/img/structure/B14868013.png)
